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Compound of Interest

Compound Name: (S)-AL-8810

Cat. No.: B121417 Get Quote

(S)-AL-8810 is a potent and selective antagonist of the Prostaglandin F2α (FP) receptor. This

technical guide provides an in-depth overview of its chemical structure, properties, and

pharmacological activity for researchers, scientists, and drug development professionals.

Chemical Structure and Properties
(S)-AL-8810 is a synthetic analog of prostaglandin F2α (PGF2α). Its chemical structure is

characterized by a cyclopentane ring with two hydroxyl groups, an aliphatic carboxylic acid side

chain, and a substituted aromatic side chain.
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Property Value

IUPAC Name

(5Z)-7-[(1R,2R,3S,5S)-2-[(1E,3S)-3-(2,3-
dihydro-1H-inden-2-yl)-3-hydroxy-1-
propen-1-yl]-3-fluoro-5-
hydroxycyclopentyl]-5-heptenoic acid

Molecular Formula C₂₄H₃₁FO₄

Molecular Weight 402.50 g/mol

CAS Number 1224444-55-6

SMILES
O--INVALID-LINK--/C=C/[C@@H]3--INVALID-

LINK--O">C@HC/C=C\CCCC(O)=O

| InChI | InChI=1S/C24H31FO4/c25-21-15-23(27)20(9-3-1-2-4-10-24(28)29)19(21)11-12-

22(26)18-13-16-7-5-6-8-17(16)14-18/h1,3,5-8,11-12,18-23,26-27H,2,4,9-10,13-15H2,

(H,28,29)/b3-1-,12-11+/t19-,20-,21+,22+,23+/m1/s1 |

Physical Properties

Property Value Source

Physical Form Crystalline solid [1]

| Solubility | DMF: 30 mg/mL, DMSO: 25 mg/mL, Ethanol: Miscible, PBS (pH 7.2): 0.05 mg/mL |

[1] |

Pharmacological Properties
(S)-AL-8810 is a selective antagonist of the prostaglandin F2α (FP) receptor, a G-protein

coupled receptor. It exhibits competitive antagonism at the FP receptor, thereby inhibiting the

signaling cascade initiated by the endogenous ligand, PGF2α.[2][3]

Mechanism of Action
The primary mechanism of action of (S)-AL-8810 is the blockade of the FP receptor. Activation

of the FP receptor by PGF2α typically leads to the activation of the Gq alpha subunit of the

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.researchgate.net/publication/324681467_Prostaglandin_FP_receptor_antagonists_discovery_pharmacological_characterization_and_therapeutic_utility
https://www.researchgate.net/publication/324681467_Prostaglandin_FP_receptor_antagonists_discovery_pharmacological_characterization_and_therapeutic_utility
https://www.benchchem.com/product/b121417?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6451070/
https://pubmed.ncbi.nlm.nih.gov/10454504/
https://www.benchchem.com/product/b121417?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b121417?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


associated G-protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes

phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol

(DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C

(PKC), leading to various cellular responses. (S)-AL-8810 competitively binds to the FP

receptor, preventing PGF2α from initiating this signaling cascade.[2]

Interestingly, some studies have revealed that AL-8810 can act as a biased agonist.[4] While it

antagonizes the canonical Gq-mediated pathway, it has been shown to activate the mitogen-

activated protein kinase (MAPK) pathway, specifically ERK1/2, through a mechanism involving

the transactivation of the epidermal growth factor receptor (EGFR).[4][5] This biased signaling

is independent of PKC and involves Src kinase and the shedding of EGF.[4][5]

Quantitative Pharmacological Data
The antagonist potency of (S)-AL-8810 has been characterized in various in vitro systems. The

following table summarizes key quantitative data.
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Parameter Cell Line/System Value Reference

Kᵢ
A7r5 rat thoracic aorta

smooth muscle cells
426 ± 63 nM [3]

pA₂
A7r5 rat thoracic aorta

smooth muscle cells
6.68 ± 0.23 [3]

pA₂
Swiss mouse 3T3

fibroblasts
6.34 ± 0.09 [3]

EC₅₀ (agonist activity)
A7r5 rat thoracic aorta

smooth muscle cells

261 ± 44 nM (Emax =

19%)
[3]

EC₅₀ (agonist activity)
Swiss mouse 3T3

fibroblasts

186 ± 63 nM (Emax =

23%)
[3]

Kᵢ Mouse 3T3 cells 0.2 ± 0.06 µM [2]

Kᵢ Rat A7r5 cells 0.4 ± 0.1 µM [2]

Kᵢ

Human cloned ciliary

body-derived FP

receptor

1.9 ± 0.3 µM [2]

Kᵢ

Human trabecular

meshwork (h-TM)

cells

2.6 ± 0.5 µM [2]

Kᵢ
Human ciliary muscle

(h-CM) cells
5.7 µM [2]

(S)-AL-8810 demonstrates high selectivity for the FP receptor over other prostanoid receptors,

such as TP, DP, EP₂, and EP₄ receptors.[3]

Signaling Pathways
The following diagrams illustrate the canonical PGF2α signaling pathway and the antagonistic

action of (S)-AL-8810, as well as the biased signaling pathway initiated by AL-8810.
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Caption: Canonical PGF2α signaling pathway.
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Caption: (S)-AL-8810 antagonism and biased signaling.

Experimental Protocols
The following are generalized protocols for key assays used to characterize the activity of (S)-
AL-8810. Researchers should optimize these protocols for their specific cell lines and

experimental conditions.

Phospholipase C (PLC) Activity Assay (Inositol
Phosphate Accumulation)
This assay measures the ability of (S)-AL-8810 to inhibit agonist-induced PLC activity by

quantifying the accumulation of inositol phosphates (IPs).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b121417?utm_src=pdf-body-img
https://www.benchchem.com/product/b121417?utm_src=pdf-body
https://www.benchchem.com/product/b121417?utm_src=pdf-body
https://www.benchchem.com/product/b121417?utm_src=pdf-body
https://www.benchchem.com/product/b121417?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b121417?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Culture cells (e.g., A7r5, 3T3)
in 24-well plates

Label cells with [³H]-myo-inositol
(e.g., 18-24 hours)

Pre-incubate cells with varying
concentrations of (S)-AL-8810

Stimulate with a fixed concentration of
FP receptor agonist (e.g., fluprostenol)

Lyse cells and stop the reaction

Isolate inositol phosphates using
anion-exchange chromatography

Quantify radioactivity using
liquid scintillation counting

Analyze data to determine IC₅₀ or pA₂ values

End
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Start

Prepare cell membranes expressing
the FP receptor

Set up assay in 96-well plates:
- Total binding (membranes + radioligand)

- Non-specific binding (membranes + radioligand + excess unlabeled ligand)
- Competition (membranes + radioligand + (S)-AL-8810)

Incubate to reach binding equilibrium

Separate bound and free radioligand
(e.g., rapid vacuum filtration)

Quantify radioactivity of bound ligand

Analyze data to determine Kᵢ value

End

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b121417?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b121417?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b121417?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

